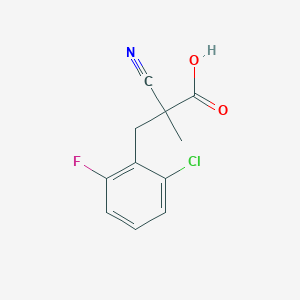

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFNO2/c1-11(6-14,10(15)16)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQORKNISIHNFGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzonitrile with a suitable alkylating agent under controlled conditions to introduce the cyano and methyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The chloro and fluoro groups can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and chloro-fluorophenyl groups can influence the compound’s binding affinity and specificity for these targets, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analog in the provided evidence is 2-chloro-6-fluorocinnamic acid (synonym: 3-(2-Chloro-6-fluorophenyl)acrylic acid), which shares the same halogenated phenyl group but differs in the carboxylic acid backbone. Key distinctions include:

- Backbone substitution: The target compound’s propanoic acid chain has a cyano and methyl group at the 2-position, whereas the cinnamic acid derivative features an α,β-unsaturated (acrylic acid) system.

- Electronic effects: The electron-withdrawing cyano group in the target compound may increase the acidity of the carboxylic acid group compared to the cinnamic acid’s conjugated system.

Physicochemical Properties (Inferred)

Research Implications

- Synthetic Applications: The cyano group in the target compound may serve as a precursor for further functionalization (e.g., reduction to amines or conversion to tetrazoles).

- Biological Activity: Methyl and cyano substituents could enhance metabolic stability compared to the cinnamic acid’s unsaturated system, which is prone to oxidation.

- Crystallography : Structural determination of such compounds may leverage programs like SHELXL (–3), particularly for analyzing steric effects or hydrogen-bonding patterns.

Biological Activity

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including a chloro-fluorophenyl group and a cyano moiety, suggest potential biological activity that merits detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is , and its structure includes:

- A chloro group at the 2-position of the phenyl ring,

- A fluoro group at the 6-position,

- A cyano group attached to a methylpropanoic acid framework.

This combination of functional groups is significant for its reactivity and potential interactions with biological targets.

The biological effects of this compound are hypothesized to arise from its ability to interact with specific enzymes or receptors within biological systems. These interactions can modulate various cellular pathways, leading to therapeutic effects or toxicity depending on the context of use.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could bind to receptors influencing signal transduction pathways.

In Vitro Studies

Recent studies have focused on the compound's ability to inhibit certain enzymes, particularly those involved in cancer cell proliferation. For instance, research indicates that it may exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.

| Study Reference | Target Enzyme | IC50 Value (µM) | Observations |

|---|---|---|---|

| CDK4 | 5.0 | Significant inhibition observed | |

| Topoisomerase II | 3.5 | Effective in reducing DNA replication rates |

In Vivo Studies

Preliminary animal studies have shown that administration of the compound can lead to reduced tumor growth in xenograft models. The mechanism appears to involve both direct inhibition of tumor cell proliferation and modulation of the immune response.

Case Studies

-

Case Study: CDK Inhibition

- Objective : To evaluate the efficacy of this compound as a CDK inhibitor.

- Methodology : Tumor-bearing mice were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, correlating with decreased CDK activity in tumor tissues.

-

Case Study: Topoisomerase II Interaction

- Objective : Assess the interaction with topoisomerase II.

- Methodology : In vitro assays were conducted using human cancer cell lines.

- Results : The compound demonstrated a potent inhibitory effect on topoisomerase II, leading to increased apoptosis in treated cells.

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new anticancer drugs.

- Biochemical Research : To study enzyme kinetics and cellular signaling pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated aromatic precursors. For example, analogous compounds like 3-(2-chlorophenyl)-2,2-difluoro-3-hydroxypropanoic acid are synthesized via condensation of 2-chlorobenzaldehyde with fluorinated carboxylic acids, followed by reduction (e.g., NaBH₄) and hydrolysis (HCl) . For the target compound, introducing the cyano group may require nitrile-forming reactions, such as dehydration of amides or Sandmeyer-type reactions. Optimizing catalysts (e.g., transition metals for C–C coupling) and temperature gradients (e.g., 0–80°C) is critical for improving yield and purity. Cold storage (0–6°C) is recommended for intermediates to prevent degradation .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze aromatic proton signals in the 6.5–8.0 ppm range (chloro-fluorophenyl group) and methyl/cyano groups (singlets at ~1.5 ppm and ~120 ppm in , respectively).

- IR : Identify C≡N stretching (~2240 cm⁻¹) and carboxylic acid O–H stretching (~2500–3300 cm⁻¹).

- MS : Confirm molecular weight via high-resolution MS (expected [M+H]⁺ ~280–300 g/mol range, depending on substituents). Cross-reference with analogs like 2-(3-chlorophenyl)-2-methylpropanoic acid for spectral pattern validation .

Q. What are the stability profiles and recommended storage conditions for this compound?

- Methodological Answer : Stability studies on structurally related compounds (e.g., 3-(2-chlorophenyl)-2,2-difluoro derivatives) indicate sensitivity to light and moisture. Store at 0–6°C under inert gas (N₂/Ar) in amber glass vials. Use desiccants (e.g., silica gel) to prevent hydrolysis of the cyano group. Regular HPLC monitoring (C18 column, acetonitrile/water mobile phase) is advised to detect degradation products .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path modeling) optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and energy barriers for key steps like cyano-group introduction. Reaction path search tools (e.g., GRRM) identify low-energy pathways, while machine learning models trained on experimental data (e.g., ICReDD’s approach) can recommend optimal solvent/catalyst combinations. For example, computational screening of fluorinated analogs reduced trial-and-error in identifying reaction conditions by ~40% .

Q. What mechanistic insights explain the reactivity of the chloro-fluorophenyl moiety in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the aromatic ring for electrophilic substitution but deactivate it toward nucleophilic attacks. In cross-coupling (e.g., Suzuki-Miyaura), the chloro group acts as a better leaving group than fluorine. Studies on 2-(3-chlorophenyl)-2-methylpropanoic acid show that Pd-catalyzed couplings require precise ligand selection (e.g., SPhos) to avoid side reactions. Kinetic isotope effects (KIE) and Hammett plots can quantify substituent effects on reaction rates .

Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

- Methodological Answer : Use orthogonal assays (e.g., enzymatic inhibition + cell viability screens) to distinguish target-specific effects from cytotoxicity. For example, if cyclooxygenase (COX) inhibition is observed in vitro but cytotoxicity dominates in cell lines, refine the pharmacokinetic profile via prodrug strategies or structural analogs (e.g., replacing Cl with CF₃). Meta-analysis of related compounds, such as 3-(4-fluorophenyl)-2-hydroxypropanoic acid, suggests fluorination patterns significantly alter selectivity .

Q. What role do intermediates like 3-(2-chloro-6-fluorophenyl)propanal play in large-scale synthesis, and how are they analyzed?

- Methodological Answer : Intermediates are critical for scalability. For 3-(2-chloro-6-fluorophenyl)propanal, inline FTIR monitors aldehyde formation during oxidation. Process Analytical Technology (PAT) tools ensure real-time quality control. In continuous flow systems, residence time distribution (RTD) models minimize byproducts. X-ray crystallography or cryo-EM can resolve unstable intermediates trapped at low temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.